REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[N:4][C:5]2[CH:6]([C:12]([O:14]C)=O)[CH2:7][CH2:8][CH2:9][C:10]=2[CH:11]=1.C([NH2:18])=O.C[O-].[Na+]>Cl>[CH3:1][C:2]1[CH:3]=[N:4][C:5]2[CH:6]([C:12]([NH2:18])=[O:14])[CH2:7][CH2:8][CH2:9][C:10]=2[CH:11]=1 |f:2.3|
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
CC=1C=NC=2C(CCCC2C1)C(=O)OC
|
Name
|
|
Quantity
|
11.6 g
|
Type
|
reactant
|
Smiles
|
C(=O)N
|
Name
|
sodium methoxide
|
Quantity
|
2.99 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated on a steam bath for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
while bubbling nitrogen through the mixture
|
Type
|
CUSTOM
|
Details
|
produced in the reaction
|
Type
|
CUSTOM
|
Details
|
The cooled reaction mixture
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=NC=2C(CCCC2C1)C(=O)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |